molecular formula C6H22B6N6 B14605208 2,2'-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) CAS No. 60607-11-6

2,2'-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane)

Katalognummer: B14605208
CAS-Nummer: 60607-11-6
Molekulargewicht: 243.2 g/mol
InChI-Schlüssel: HRKIXCZIASQKSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) is a complex organic compound characterized by its unique triazatriborinane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) typically involves the reaction of ethane-1,2-diamine with 4,6-dimethyl-1,3,5-triazatriborinane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazatriborinane rings can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds or organometallic reagents under controlled temperature and pressure.

Major Products

The major products formed from these reactions include various boron-containing compounds, which can be further utilized in different chemical processes.

Wissenschaftliche Forschungsanwendungen

2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of boron-containing polymers and materials.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structure.

    Medicine: Explored for its anti-cancer properties and ability to interact with biological molecules.

    Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and conductivity.

Wirkmechanismus

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved include the inhibition of specific enzymes and the modulation of receptor activity, which can result in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-[Ethane-1,2-diylbis(azanylylidenemethylylidene)]bis(6-chlorophenol)
  • 1,2-Bis(2-aminoethoxy)ethane
  • 1,2-Bis(2,4,6-tribromophenoxy)ethane

Uniqueness

2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) stands out due to its triazatriborinane structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Eigenschaften

CAS-Nummer

60607-11-6

Molekularformel

C6H22B6N6

Molekulargewicht

243.2 g/mol

IUPAC-Name

2-[2-(4,6-dimethyl-1,3,5,2,4,6-triazatriborinan-2-yl)ethyl]-4,6-dimethyl-1,3,5,2,4,6-triazatriborinane

InChI

InChI=1S/C6H22B6N6/c1-7-13-8(2)16-11(15-7)5-6-12-17-9(3)14-10(4)18-12/h13-18H,5-6H2,1-4H3

InChI-Schlüssel

HRKIXCZIASQKSG-UHFFFAOYSA-N

Kanonische SMILES

B1(NB(NB(N1)CCB2NB(NB(N2)C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.